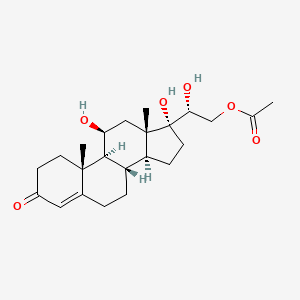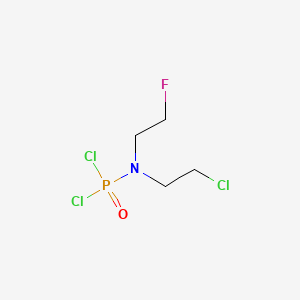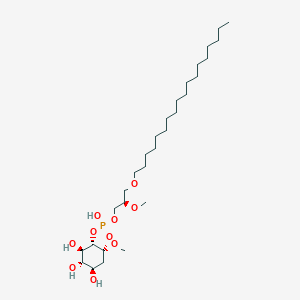
delta4-Cephalexin Diketopiperazine Monosodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Delta4-Cephalexin Diketopiperazine Monosodium Salt: is a derivative of cephalexin, a first-generation cephalosporin antibiotic. Cephalexin is widely used to treat bacterial infections by inhibiting cell wall synthesis. The this compound is a modified form that includes a diketopiperazine ring, which can influence its chemical properties and biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of delta4-Cephalexin Diketopiperazine Monosodium Salt typically involves the cyclization of cephalexin to form the diketopiperazine ring. This process can be achieved through various methods, including:
Cyclization in Acidic Conditions: Cephalexin is treated with an acid catalyst to promote the formation of the diketopiperazine ring.
Cyclization in Basic Conditions: Alternatively, a base can be used to induce cyclization, often involving reagents like sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include:
Batch Reactors: Where the reaction is carried out in a controlled environment with precise temperature and pH control.
Continuous Flow Reactors: For more efficient production, continuous flow reactors can be used to maintain a steady-state reaction, improving scalability and consistency.
Análisis De Reacciones Químicas
Types of Reactions: Delta4-Cephalexin Diketopiperazine Monosodium Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the diketopiperazine ring are replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the diketopiperazine ring, while reduction can lead to reduced forms of the compound .
Aplicaciones Científicas De Investigación
Delta4-Cephalexin Diketopiperazine Monosodium Salt has several scientific research applications, including:
Chemistry: Used as a model compound to study diketopiperazine formation and its impact on chemical properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new antibiotics or anti-inflammatory agents.
Industry: Utilized in the pharmaceutical industry for the development of new drug formulations and as a reference standard in quality control .
Mecanismo De Acción
The mechanism of action of delta4-Cephalexin Diketopiperazine Monosodium Salt involves its interaction with bacterial cell wall synthesis. Similar to cephalexin, it inhibits the synthesis of peptidoglycan, an essential component of the bacterial cell wall. This inhibition leads to the weakening and eventual lysis of the bacterial cell. The diketopiperazine ring may enhance its stability or alter its binding affinity to bacterial enzymes involved in cell wall synthesis .
Comparación Con Compuestos Similares
Cephalexin: The parent compound, widely used as an antibiotic.
Other Diketopiperazine Derivatives: Compounds like penipiperazine A and neofipiperzine C, which also contain diketopiperazine rings and exhibit various biological activities.
Uniqueness: Delta4-Cephalexin Diketopiperazine Monosodium Salt is unique due to its combination of cephalexin’s antibiotic properties with the structural features of a diketopiperazine ring. This combination can potentially enhance its stability, bioavailability, and biological activities compared to other similar compounds .
Propiedades
Número CAS |
62673-90-9 |
|---|---|
Fórmula molecular |
C16H16N3NaO4S |
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
sodium;2-(3,6-dioxo-5-phenylpiperazin-2-yl)-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylate |
InChI |
InChI=1S/C16H17N3O4S.Na/c1-8-7-24-15(19-10(8)16(22)23)12-14(21)17-11(13(20)18-12)9-5-3-2-4-6-9;/h2-6,8,11-12,15H,7H2,1H3,(H,17,21)(H,18,20)(H,22,23);/q;+1/p-1 |
Clave InChI |
LUOSJSKXYRTBJA-UHFFFAOYSA-M |
SMILES canónico |
CC1CSC(N=C1C(=O)[O-])C2C(=O)NC(C(=O)N2)C3=CC=CC=C3.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,2,2a,3,4,4a,7a,7b-Octahydro-5H-cyclopent[cd]inden-5-one](/img/structure/B13415028.png)


![Cadmium, [carbonato(2-)-|EO]-](/img/structure/B13415038.png)



![tetrasodium;(3E)-5-amino-3-[[4-[4-[(2Z)-2-(8-amino-1-oxo-3,6-disulfonatonaphthalen-2-ylidene)hydrazinyl]phenyl]phenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B13415051.png)


